REACTION_CXSMILES
|
[Se](=O)=[O:2].[Cl:4][C:5]1[CH:6]=[N:7][C:8]2[C:13]([C:14]=1[CH3:15])=[CH:12][CH:11]=[CH:10][CH:9]=2>O1CCOCC1.O>[Cl:4][C:5]1[CH:6]=[N:7][C:8]2[C:13]([C:14]=1[CH:15]=[O:2])=[CH:12][CH:11]=[CH:10][CH:9]=2
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
2.91 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC2=CC=CC=C2C1C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 h
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (SiO2)
|
Type
|
WASH
|
Details
|
eluting with dichloromethane to 5% methanol in dichloromethane by a stepwise gradient
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC2=CC=CC=C2C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |